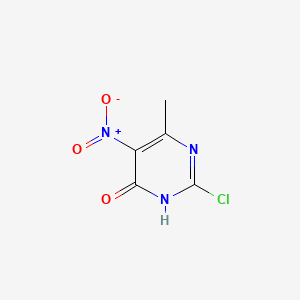

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one

描述

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core substituted with chloro, methyl, and nitro functional groups. The chloro and nitro groups at positions 2 and 5, respectively, confer electron-withdrawing effects, influencing the compound’s electronic distribution and stability.

属性

IUPAC Name |

2-chloro-4-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O3/c1-2-3(9(11)12)4(10)8-5(6)7-2/h1H3,(H,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXOLOBSWUZOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475800 | |

| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65224-66-0 | |

| Record name | 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one involves multi-step reactions typically starting from halogenated acrylates or appropriately substituted pyrimidine precursors. The key steps include:

- Formation of a nitropyrimidine intermediate via condensation and cyclization reactions.

- Subsequent chlorination to introduce the chloro substituent at the 2-position.

- Methylation at the 6-position is often incorporated early or during ring construction.

Detailed Method from Patent Literature

A robust preparation method for related nitropyridine derivatives, which can be adapted for pyrimidine analogs, is described in a Chinese patent (CN109456257B). The process involves:

One-Pot Condensation and Cyclization:

- Starting from 2-halogenated acrylate (e.g., methyl 2-chloroacrylate), nitromethane, and triethyl orthoformate.

- Catalyzed by organic bases such as 1,8-diazabicyclo[5.4.0]undecene (DBU) or 1,5-diazabicyclo[4.3.0]nonene (DBN).

- Lewis acid catalysis facilitates condensation at 70–120 °C.

- This step yields 2-hydroxy-5-nitropyridine intermediates.

-

- The 2-hydroxy intermediate is chlorinated to yield 2-chloro-5-nitropyridine derivatives.

- Chlorinating agents and conditions are optimized to maximize yield.

Although this patent focuses on 2-chloro-5-nitropyridine, the methodology is relevant for synthesizing this compound by adapting the starting materials and substituents accordingly.

| Step | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 2-halogenated acrylate, nitromethane, triethyl orthoformate, organic base (DBU/DBN), Lewis acid, 70–120 °C | Formation of 2-hydroxy-5-nitropyridine intermediate | One-pot reaction improves efficiency |

| 2 | Chlorinating agent (e.g., POCl3 or SOCl2) | Conversion to 2-chloro-5-nitropyridine | Chlorination optimized for yield and purity |

Alternative Synthetic Routes and Derivatives

Research on related pyrimidine derivatives, such as 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one, provides insight into ring closure and substitution strategies that can be adapted for nitropyrimidinones:

- Condensation of ethyl-3-oxobutanoate with thiourea under basic conditions leads to pyrimidine ring formation.

- Subsequent substitution reactions introduce functional groups at specific positions.

- Acylation and alkylation reactions are used to modify sulfur or nitrogen atoms in the ring.

While this research focuses on thioxo derivatives, the principles of ring closure and substitution are applicable to the preparation of nitro-substituted pyrimidinones, including this compound.

Comparative Table of Preparation Methods

Research Findings and Optimization Notes

- The molar ratios in the one-pot synthesis are critical: 2-halogenated acrylate to orthoformate triester to nitromethane is optimally (0.75–1.5) : (1.0–2.0) : 1.

- Organic base loading of 1–5% by mass relative to 2-halogenated acrylate is essential for high yield; 2–4% is preferred.

- The condensation temperature range of 70–120 °C balances reaction rate and selectivity.

- Chlorination conditions must be carefully controlled to avoid over-chlorination or degradation.

- Adaptation of ring closure methods from related pyrimidine chemistry can facilitate synthesis of substituted nitropyrimidinones.

化学反应分析

Types of Reactions: 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH₃COOH).

Substitution: Halogenation with chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or hydroxylamines.

Substitution: Formation of dihalogenated or polyhalogenated derivatives.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the notable applications of 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit promising inhibitory effects on various cancer cell lines. For instance, it has been utilized as a precursor in the synthesis of compounds that target specific pathways involved in tumor growth and proliferation.

Case Study: Synthesis of Antitumor Agents

A study demonstrated that derivatives synthesized from this compound showed significant cytotoxicity against human cancer cell lines, including breast and lung cancers. These derivatives were found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Agricultural Applications

2.1 Herbicidal Properties

The compound has also been investigated for its herbicidal properties. It acts by inhibiting specific enzymes involved in plant growth, making it a candidate for developing new herbicides.

Case Study: Herbicide Development

In a comparative study, formulations containing this compound demonstrated effective control over weed species in agricultural settings. The results indicated that the compound could be integrated into existing herbicide products to enhance efficacy while reducing environmental impact .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler pyrimidine derivatives. The synthetic routes often focus on optimizing yield and purity, which are critical for its application in pharmaceuticals and agrochemicals.

| Synthetic Route | Reagents Used | Yield (%) | Comments |

|---|---|---|---|

| Route A | Chlorine gas, methylamine | 85% | Efficient for large-scale synthesis |

| Route B | Nitric acid, pyrimidine derivative | 78% | Requires careful control of reaction conditions |

作用机制

The mechanism by which 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one exerts its effects involves the interaction with molecular targets such as DNA and enzymes. The nitro group can act as an electrophile, forming adducts with nucleophilic sites in biomolecules, leading to inhibition of vital cellular processes.

Molecular Targets and Pathways:

DNA: Interference with DNA replication and transcription.

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

相似化合物的比较

Key Compounds:

- 6-Amino-2-methyl-5-nitrosopyrimidin-4(1H)-one (): Structural Differences: Replaces the nitro group (NO₂) with a nitroso group (NO) and introduces an amino group (NH₂) at position 4. The amino group may enhance hydrogen-bonding capacity, influencing solubility and biological interactions.

- 2-Amino-6-((1,1-dimethylethyl)amino)-5-nitro-3-methylpyrimidin-4(3H)-one (): Structural Differences: Features a tert-butylamino group and an additional methyl group at position 3. Implications: The bulky tert-butyl group may reduce solubility but improve metabolic stability. The additional methyl group could alter steric interactions in enzymatic binding pockets.

Chloro-Methyl Pyrimidinone Derivatives

Key Compounds:

- 5-Chloro-6-methyl-1H-pyrimidin-4-one (): Structural Differences: Lacks the nitro group at position 4.

- 5-Chloro-6-methyl-2-phenylpyrimidin-4(3H)-one (): Structural Differences: Substitutes a phenyl group at position 2 instead of chlorine.

Dihydropyrimidinone Analogues

Key Compounds:

- 2-Amino-4-methyl-6-oxo-3,6-dihydropyrimidin-1-ium perchlorate (): Structural Differences: Partially saturated pyrimidine ring (dihydro form) with a perchlorate counterion. The perchlorate anion stabilizes the cationic form, enhancing crystallinity .

- Dihydropyrimidin-2(1H)-one derivatives ():

Pyridine vs. Pyrimidine Derivatives

Key Compound:

- 6-Amino-5-nitropyridin-2(1H)-one (): Structural Differences: Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens). Implications: Reduced hydrogen-bonding capacity and altered electronic properties. Stability under standard conditions makes it a versatile synthon .

生物活性

2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound allows for various interactions within biological systems. The presence of chlorine, methyl, and nitro groups contributes to its reactivity and potential biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Pathogen | Efficacy |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | High inhibition |

| Pseudomonas aeruginosa | Variable inhibition |

The compound's mechanism of action appears to be linked to its ability to interfere with bacterial enzyme systems, although specific pathways remain under investigation.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its role as a potential chemotherapeutic agent.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effect on multiple cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.7 |

| HepG2 | 12.3 |

| A172 (brain cancer) | 18.5 |

These findings suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for DNA synthesis and repair, contributing to its anticancer effects.

- Induction of Apoptosis : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells, potentially through mitochondrial pathways.

- Cell Cycle Arrest : Studies have shown that the compound can induce G0/G1 phase arrest in cancer cells, preventing progression to mitosis.

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-methyl-5-nitropyrimidin-4(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with a pyrimidinone core (e.g., dihydropyrimidin-2(1H)-one derivatives) and introduce substituents via cyclocondensation or halogenation. For nitration, use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-oxidation .

- Step 2 : Optimize chlorination using POCl₃ or PCl₅ in anhydrous conditions. Monitor reaction progress via TLC or HPLC to ensure complete substitution .

- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) and validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using DEPT-135 to distinguish CH₃ groups (δ ~2.5 ppm for methyl) and nitropyrimidine carbons (δ ~150–160 ppm) .

- IR Spectroscopy : Confirm nitro (NO₂) stretches at ~1520–1350 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹ .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns consistent with Cl and NO₂ substituents .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve ambiguities in the electronic structure of nitropyrimidinone derivatives?

- Methodological Answer :

- Step 1 : Perform geometry optimization using B3LYP/6-311+G(d,p) basis sets to model nitro group orientation and resonance effects .

- Step 2 : Calculate electrostatic potential maps to identify electrophilic/nucleophilic sites for reactivity predictions.

- Step 3 : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms or charge distribution .

Q. What strategies address contradictions between crystallographic and spectroscopic data for nitro-substituted pyrimidinones?

- Methodological Answer :

- Strategy 1 : Use SHELXL for X-ray refinement to resolve disorder (e.g., perchlorate anions or solvent molecules) and validate hydrogen bonding networks .

- Strategy 2 : Cross-reference π-π stacking distances (e.g., 3.7–3.8 Å face-to-face interactions) from crystallography with UV-Vis spectral shifts caused by conjugation .

- Strategy 3 : Reconcile NMR-derived tautomer ratios with crystallographic occupancy factors (e.g., keto-enol equilibria) using variable-temperature NMR .

Q. How do intermolecular interactions (π-π stacking, hydrogen bonding) influence solid-state packing in this compound derivatives?

- Methodological Answer :

- Analysis Framework :

- Hydrogen Bonds : Map N–H⋯O and O–H⋯O interactions (e.g., 2.8–3.0 Å) using Mercury software. Compare with IR stretching frequencies .

- π-π Stacking : Measure centroid distances (3.7–3.8 Å) and dihedral angles (<5°) from X-ray data to assess electronic delocalization effects .

- Table 1 : Representative Crystallographic Data (from analogous compounds)

| Interaction Type | Distance (Å) | Angle (°) | Reference |

|---|---|---|---|

| N–H⋯O (Perchlorate) | 2.89 | 168 | |

| π-π Stacking | 3.776 | 1.2 | |

| O–H⋯O (Water) | 2.95 | 155 |

Data Contradiction Analysis

Q. How should researchers interpret conflicting results between synthetic yield predictions and experimental outcomes?

- Methodological Answer :

- Root Cause Analysis :

Kinetic vs. Thermodynamic Control : Use DSC/TGA to identify polymorphic transitions affecting crystallization efficiency .

Side Reactions : Employ LC-MS to detect byproducts (e.g., dechlorinated or over-nitrated species) .

- Resolution : Apply DoE (Design of Experiments) to optimize temperature, stoichiometry, and solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。